molecular formula C15H9Cl3O3 B5776166 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate

2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate

Cat. No. B5776166
M. Wt: 343.6 g/mol
InChI Key: MOGZALSEYLGVIH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac belongs to the class of phenylacetic acid derivatives and is structurally related to other NSAIDs such as aspirin, ibuprofen, and naproxen. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid mediators that play a key role in inflammation and pain.

Mechanism of Action

Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid mediators that play a key role in inflammation and pain by sensitizing nociceptors, inducing vasodilation and increasing vascular permeability. By inhibiting the synthesis of prostaglandins, 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the activity of lipoxygenase enzymes, which are involved in the synthesis of leukotrienes, another group of lipid mediators that play a role in inflammation and asthma. Diclofenac has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages as a research tool, including its well-established pharmacological profile, its availability in various formulations, and its relatively low cost. However, there are also some limitations to its use, including its potential for non-specific effects, its relatively short half-life, and its potential for toxicity at high doses.

Future Directions

There are several areas of research that could benefit from further investigation of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate. For example, studies aimed at elucidating the molecular mechanisms underlying its anti-inflammatory and analgesic effects could lead to the development of more selective and effective drugs. In addition, studies aimed at exploring the potential therapeutic applications of this compound in conditions such as cancer and neurodegenerative diseases could provide new insights into its pharmacological properties. Finally, studies aimed at improving the safety and tolerability of this compound could lead to the development of new formulations and dosing regimens that minimize the risk of adverse effects.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate involves several steps, starting from the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chlorobenzoic acid in the presence of a base such as triethylamine to give the final product, this compound. The synthesis of this compound has been extensively studied, and several modifications to the original procedure have been proposed to improve the yield and purity of the product.

Scientific Research Applications

Diclofenac has been the subject of numerous scientific studies, both in vitro and in vivo, aimed at understanding its mechanism of action and its effects on various physiological and biochemical processes. One of the main applications of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-chlorobenzoate is in the treatment of pain and inflammation associated with conditions such as arthritis, menstrual cramps, and postoperative pain. It has also been used as a topical agent for the treatment of actinic keratosis, a precancerous skin condition.

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O3/c16-10-3-1-2-9(6-10)15(20)21-8-14(19)12-5-4-11(17)7-13(12)18/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGZALSEYLGVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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